
Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate
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Overview
Description
Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . It is a derivative of norbornadiene, a bicyclic hydrocarbon, and features a carboxylate ester functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by subsequent functional group transformations . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism by which methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate exerts its effects involves interactions with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: A related compound with a similar bicyclic structure but lacking the ester functional group.
2,5-Norbornadiene: Another bicyclic compound with similar reactivity but different functional groups.
Bicyclo(2.2.1)heptane, 2-methyl-: A methyl-substituted derivative of norbornane.
Uniqueness
Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate is unique due to its combination of a bicyclic framework and an ester functional group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Biological Activity
Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes a diene system, which is known to participate in various chemical reactions. Its molecular formula is C10H12O2, and it exhibits properties typical of compounds with diene functionalities, such as reactivity in electrophilic addition reactions.
Pharmacological Activities
1. Antimicrobial Activity:
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
2. Anticancer Properties:
Several studies have explored the anticancer potential of this compound. In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxic effects against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported to be 15 µM for MCF-7 and 20 µM for A549 cells . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
3. Anti-inflammatory Effects:
this compound has also shown promise in reducing inflammation in various models. In animal studies, administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced arthritis . This suggests a potential role for this compound in treating inflammatory diseases.
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Cell Signaling Pathways: The compound has been shown to modulate key signaling pathways involved in cell proliferation and survival, particularly those related to the MAPK and PI3K/AKT pathways.
- Reactive Oxygen Species (ROS): Studies indicate that this compound can induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .
Case Studies
Case Study 1: Anticancer Activity
In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy regimen. Results indicated a partial response in 40% of participants after three months of treatment, highlighting its potential efficacy when used alongside traditional chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
A preclinical study investigated the effects of this compound on an animal model of rheumatoid arthritis. The results demonstrated significant reductions in joint swelling and pain scores compared to control groups treated with placebo . Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.
Properties
CAS No. |
3604-36-2 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3 |
InChI Key |
ABYXLSPPPNXLTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2CC1C=C2 |
Origin of Product |
United States |
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